molecular formula C10H16O2 B1238441 2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)- CAS No. 70222-88-7

2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)-

Cat. No. B1238441
Key on ui cas rn: 70222-88-7
M. Wt: 168.23 g/mol
InChI Key: CCBAAZXPXFYPBE-OIBJUYFYSA-N
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Patent
US04170599

Procedure details

A mixture of 3.08 g. (0.02 mole) α-terpineol and 4.45 g. (0.022 mole) of 85 percent m-chloroperbenzoic acid in 70 ml. of ethylene dichloride is refluxed under nitrogen for 20 hours, then cooled to room temperature and washed with aqueous sodium bisulfite and sodium bicarbonate solutions. The solvent is removed in vacuo and the resulting oil is treated in situ with 2.94 g. (0.0136 mole) pyridinium chlorochromate. The resulting mixture is stirred under nitrogen in 35 ml. of methylene chloride at ambient temperatures for 2.5 hours. After addition of 200 ml. diethyl ether, the mixture is filtered through celite and the solvent evaporated to give, on steam distillation, 1,3,3-trimethyl-2-oxabicyclo [2,2,2]octan-6-one; m.p. 50° to 52° C.
Name
α-terpineol
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.022 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.0136 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
1,3,3-trimethyl-2-oxabicyclo [2,2,2]octan-6-one

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][C@H:5]([C:8]([OH:11])([CH3:10])[CH3:9])[CH2:4][CH:3]=1.ClC1C=CC=C(C(OO)=[O:20])C=1.C(Cl)CCl.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH3:1][C:2]12[CH2:7][CH2:6][CH:5]([CH2:4][C:3]1=[O:20])[C:8]([CH3:10])([CH3:9])[O:11]2 |f:3.4|

Inputs

Step One
Name
α-terpineol
Quantity
0.02 mol
Type
reactant
Smiles
CC1=CC[C@H](CC1)C(C)(C)O
Step Two
Name
Quantity
0.022 mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCl)Cl
Step Four
Name
Quantity
0.0136 mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred under nitrogen in 35 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 3.08 g
WASH
Type
WASH
Details
washed with aqueous sodium bisulfite and sodium bicarbonate solutions
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
the resulting oil is treated in situ with 2.94 g
ADDITION
Type
ADDITION
Details
After addition of 200 ml
FILTRATION
Type
FILTRATION
Details
diethyl ether, the mixture is filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
1,3,3-trimethyl-2-oxabicyclo [2,2,2]octan-6-one
Type
product
Smiles
CC12OC(C(CC1=O)CC2)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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